2-[(2-amino-4-pyrimidinyl)amino]benzoic acid
Description
2-[(2-amino-4-pyrimidinyl)amino]benzoic acid is a heterocyclic aromatic compound that contains both a pyrimidine ring and a benzoic acid moiety
Properties
IUPAC Name |
2-[(2-aminopyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-11-13-6-5-9(15-11)14-8-4-2-1-3-7(8)10(16)17/h1-6H,(H,16,17)(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJJTFYDOCVXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185116 | |
| Record name | Anthranilic acid, N-(6-(2-aminopyrimidinyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31185-78-1 | |
| Record name | Anthranilic acid, N-(6-(2-aminopyrimidinyl))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(6-(2-aminopyrimidinyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-4-pyrimidinyl)amino]benzoic acid typically involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst . This method yields the desired compound in good to excellent yields. The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with optimization for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-4-pyrimidinyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyrimidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives and benzoic acid derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-amino-4-pyrimidinyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise in the development of pharmaceutical products due to its bioactive properties.
Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-[(2-amino-4-pyrimidinyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the breakdown of glucuronides . This inhibition can have therapeutic implications in conditions where β-glucuronidase activity is detrimental.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpyridine: This compound is structurally similar but lacks the benzoic acid moiety.
2-amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-[(2-amino-4-pyrimidinyl)amino]benzoic acid.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both pyrimidine and benzoic acid. This dual functionality enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Biological Activity
2-[(2-amino-4-pyrimidinyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoic acid moiety linked to a pyrimidine ring. This unique combination contributes to its biological activity. The molecular formula is , and it exhibits properties that enhance its interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of PABA, including this compound, exhibit significant anticancer properties.
- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways associated with cell proliferation and survival.
- Case Study : In a study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited IC50 values ranging from 5 to 20 µM, indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| This compound | A549 | 15 |
Antibacterial Activity
The antibacterial properties of this compound have also been explored.
- In Vitro Studies : The compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antibacterial activity with minimum inhibitory concentration (MIC) values below 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy, particularly in the context of chronic inflammatory diseases.
- Mechanism : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it reduces levels of TNF-alpha and IL-6 in vitro .
Additional Biological Activities
Beyond anticancer and antibacterial effects, this compound exhibits:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
